bis[2-(2,5-dimethylphenyl)-2-oxoethyl] 2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetate
Description
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[6-{2-[2-(2,5-DIMETHYLPHENYL)-2-OXOETHOXY]-2-OXOETHYL}-1,3,5,7-TETRAOXO-5,7-DIHYDROPYRROLO[3,4-F]ISOINDOL-2(1H,3H)-YL]ACETATE is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C34H28N2O10 |
|---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[2-[2-[2-(2,5-dimethylphenyl)-2-oxoethoxy]-2-oxoethyl]-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]acetate |
InChI |
InChI=1S/C34H28N2O10/c1-17-5-7-19(3)21(9-17)27(37)15-45-29(39)13-35-31(41)23-11-25-26(12-24(23)32(35)42)34(44)36(33(25)43)14-30(40)46-16-28(38)22-10-18(2)6-8-20(22)4/h5-12H,13-16H2,1-4H3 |
InChI Key |
VGIPPJRROLZOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)CN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CC(=O)OCC(=O)C5=C(C=CC(=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[6-{2-[2-(2,5-DIMETHYLPHENYL)-2-OXOETHOXY]-2-OXOETHYL}-1,3,5,7-TETRAOXO-5,7-DIHYDROPYRROLO[3,4-F]ISOINDOL-2(1H,3H)-YL]ACETATE involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure, followed by the introduction of various functional groups through a series of reactions such as esterification, acylation, and cyclization. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[6-{2-[2-(2,5-DIMETHYLPHENYL)-2-OXOETHOXY]-2-OXOETHYL}-1,3,5,7-TETRAOXO-5,7-DIHYDROPYRROLO[3,4-F]ISOINDOL-2(1H,3H)-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reaction to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxylic acid groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound could be used as a probe to study various biochemical processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure could allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound could be used in the production of advanced materials with specific properties. Its unique structure and reactivity make it suitable for applications in fields such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism by which 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[6-{2-[2-(2,5-DIMETHYLPHENYL)-2-OXOETHOXY]-2-OXOETHYL}-1,3,5,7-TETRAOXO-5,7-DIHYDROPYRROLO[3,4-F]ISOINDOL-2(1H,3H)-YL]ACETATE exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenyl isocyanate
- 2,6-bis(diphenylmethyl)-Benzenamine
- 2,2-bis(3,4-dimethylphenyl)hexafluoropropane
Uniqueness
Compared to these similar compounds, 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[6-{2-[2-(2,5-DIMETHYLPHENYL)-2-OXOETHOXY]-2-OXOETHYL}-1,3,5,7-TETRAOXO-5,7-DIHYDROPYRROLO[3,4-F]ISOINDOL-2(1H,3H)-YL]ACETATE stands out due to its complex structure and the presence of multiple functional groups
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
